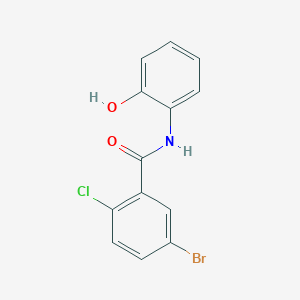

5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide

Description

Properties

Molecular Formula |

C13H9BrClNO2 |

|---|---|

Molecular Weight |

326.57 g/mol |

IUPAC Name |

5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C13H9BrClNO2/c14-8-5-6-10(15)9(7-8)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,(H,16,18) |

InChI Key |

YDNOMAGQVGESLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with 2-aminophenol. The reaction is carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to an alkyl group.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antibacterial, antifungal, and anticancer properties.

Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: It serves as a ligand in the preparation of metal complexes for studying their biological activities.

Industrial Applications: The compound is utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the compound’s ability to form metal complexes can enhance its biological activity by facilitating interactions with biomolecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations and Physicochemical Properties

The substituents on the benzamide scaffold significantly influence solubility, reactivity, and intermolecular interactions. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Properties of Selected Benzamide Derivatives

Hydrogen Bonding and Crystal Packing

The hydroxyphenyl group in the target compound enables robust O—H⋯O and N—H⋯O hydrogen bonds, forming chains along the [010] direction in its crystal lattice. This contrasts with:

Coordination Chemistry

The 2-hydroxyphenyl group acts as a bidentate ligand, facilitating metal coordination (e.g., in ’s bis-hydroxyphenyl ligands). This property is absent in methoxy or alkyl-substituted analogs .

Materials Science

- UV Absorption : The coumarin-linked analog () exhibits enhanced UV absorption due to extended conjugation, outperforming the target compound in this regard.

- Thermal Stability: The benzoxazole derivative () likely has higher thermal stability due to aromatic rigidity, a trait less pronounced in the hydroxyphenyl variant.

Biological Activity

5-Bromo-2-chloro-N-(2-hydroxyphenyl)benzamide is a benzamide derivative that has garnered attention for its significant biological activity, particularly in medicinal chemistry. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a molecular formula of C13H10BrClN2O2 and a molecular weight of 326.57 g/mol. Its structure includes:

- Bromine at the 5-position

- Chlorine at the 2-position

- A hydroxyl group attached to a phenyl amide

These structural characteristics contribute to its reactivity and biological interactions, making it an interesting candidate for drug development.

Biological Activity

Research indicates that 5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide exhibits various biological activities, including:

-

Antibacterial Activity :

- It has shown effectiveness against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

- The compound's ability to inhibit bacterial growth suggests potential as a new antibiotic agent.

-

Enzyme Inhibition :

- The compound may act as an inhibitor of specific enzymes, which could be beneficial in treating conditions like cancer and neurodegenerative diseases .

- Interaction studies suggest that it can bind with biological receptors and enzymes, potentially modulating their activity.

- Cytotoxic Effects :

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between 5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide and other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(5-bromo-2-hydroxyphenyl)benzamide | C13H10BrNO2 | Lacks chlorine; primarily studied for antibacterial properties. |

| 5-bromo-2-hydroxy-N-(2-nitrophenyl)benzamide | C13H10BrN3O3 | Contains nitro group; explored for potential in catalysis. |

| N-(5-chloro-2-hydroxyphenyl)benzamide | C13H10ClNO2 | Chlorine substitution alters biological activity profile. |

This table illustrates how variations in halogen substitution can significantly influence the biological activity of benzamide derivatives.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of 5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide and its derivatives:

- Anticancer Studies : A study reported that certain benzamide derivatives exhibited potent anticancer activity by inhibiting specific cellular pathways involved in tumor growth . The structural modifications of these compounds can lead to enhanced efficacy against cancer cell lines.

- Enzyme Interaction Studies : Research utilizing high-throughput screening methods identified several compounds that interact with key proteins involved in cancer progression, suggesting that similar approaches could be applied to study 5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in biofilm inhibition studies?

- Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values .

- ANOVA with Tukey’s Post Hoc : Compare treatment groups (n ≥ 3) to assess significance (p < 0.05) .

- Principal Component Analysis (PCA) : Identify key variables (e.g., biofilm density, compound concentration) driving efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.